molecular formula C8H4MgO5 B010169 Monoperoxyphthalic Acid Magnesium Salt CAS No. 109536-69-8

Monoperoxyphthalic Acid Magnesium Salt

Cat. No. B010169
M. Wt: 204.42 g/mol
InChI Key: USSBDBZGEDUBHE-UHFFFAOYSA-L
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Description

Monoperoxyphthalic Acid Magnesium Salt, also known as Magnesium Monoperoxyphthalate Hexahydrate or MMPP Hexahydrate, is a compound with the molecular formula C16H10MgO10·6H2O . It is a white to almost white powder or crystal .


Synthesis Analysis

Monoperoxyphthalic Acid Magnesium Salt is used as a synthetic reagent in oxidation .


Molecular Structure Analysis

The molecular weight of Monoperoxyphthalic Acid Magnesium Salt is 494.64 . The molecular formula is C16H10MgO10·6H2O .


Chemical Reactions Analysis

Monoperoxyphthalic Acid Magnesium Salt is used as an oxidant in organic synthesis . Its main areas of use are the conversion of ketones to esters (Baeyer-Villiger oxidation), epoxidation of alkenes (Prilezhaev reaction), oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to produce amine oxides .


Physical And Chemical Properties Analysis

Monoperoxyphthalic Acid Magnesium Salt is a solid at 20 degrees Celsius . It is soluble in water and insoluble in chloroform .

Scientific Research Applications

  • Oxidation of Amino Acid Esters : Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is effective in oxidizing various α-amino acid esters to α-oximino esters, which are potent inhibitors for prostate-specific membrane antigen (PSMA) (Wu, Choi, Hatton, & Berkman, 2010).

  • Oxidant for Selenides : MMPP is a safe and mild oxidant for the direct oxidation of selenides to selenones at room temperature, useful in synthesizing heterocyclic compounds (Temperini, Curini, Rosati, & Minuti, 2014).

  • Steroid Biosynthesis : Magnesium monoperoxyphthalate demonstrates fair β-stereoselectivity in the epoxidation of various steroids when used with manganese porphyrins (Ramasseul, Scheer, Tavares, & Marchon, 1990).

  • Synthesis of Oleanolic Acid Derivatives : MMPP effectively oxidizes oleanolic acid derivatives into β-hydroxy-γ-lactones, enabling the synthesis of specific organic compounds (Salvador, Moreira, Pinto, Leal, & Paixão, 2012).

  • Hydroxylation of Hydrocarbons : It efficiently hydroxylates saturated hydrocarbons, yielding alcohols and ketones with notable yields and high turnover rates (Querci & Ricci, 1990).

  • Antimicrobial Properties : MMPP exhibits antimicrobial properties against yeasts, vegetative bacteria, and can slowly inactivate bacterial endospores, making it suitable as a liquid chemical sterilant (Baldry, 1984).

  • Oxidation of Aromatic Aldehydes : It effectively oxidizes aromatic aldehydes to benzoic acid and phenols (Heaney & Newbold, 2001).

  • Decontamination of Organic Compounds : MMPP rapidly and completely destroys diazinon, an insecticidal phosphorothioate, under mild conditions (Lion et al., 1996).

  • Synthesis of Hydroxy- and Alkoxysultams : MMPP is used in an efficient novel synthesis method for producing 3-hydroxysultams and 3-alkoxysultams in high yields (Taubert et al., 2003).

  • Oral Care Applications : MMPP in mouth rinses and dentifrices effectively reduces plaque without causing tooth staining, though it may increase salivary candida counts (Scully et al., 1999).

Safety And Hazards

Monoperoxyphthalic Acid Magnesium Salt can cause skin irritation and serious eye irritation . Heating may cause a fire . It is harmful if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

Monoperoxyphthalic Acid Magnesium Salt has been used as the active ingredient in certain surface disinfectants . It exhibits a broad spectrum biocidal effect, including inactivation of endospores . Its wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals . Additionally, it has been investigated as a potential antibacterial agent for mouthwashes and toothpaste .

properties

IUPAC Name

magnesium;2-oxidooxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSBDBZGEDUBHE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4MgO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436002
Record name Magnesium monoperoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoperoxyphthalic Acid Magnesium Salt

CAS RN

109536-69-8
Record name Magnesium monoperoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
CE Berkman, CM Thompson… - Chemical research in …, 1993 - ACS Publications
Syntheses of the enantiomers of malathion, malaoxon, and isomalathion are reported herein. Malathion enantiomers were prepared from (R)-or (S)-malic acid in three steps. …
Number of citations: 54 pubs.acs.org
JA Jackson, CE Berkman, CM Thompson - Tetrahedron letters, 1992 - Elsevier
MMPP (monoperoxyphthalic acid, magnesium salt) coverts phosphorothionates to the corresponding oxons in good yield with excellent chemoselectivity and stereoselectivity. …
Number of citations: 23 www.sciencedirect.com
TJ Gould, VJ Lemke - Citeseer
1.0 Summary An analytical method was developed to measure the residues of FOE 5043 and its metabolites in crops and processed products. The residues were briefly oxidized with …
Number of citations: 2 citeseerx.ist.psu.edu
YA El-Ossaily, RM Zaki… - Journal of Scientific …, 2014 - cyberleninka.org
… Epoxidation of 5 using monoperoxyphthalic acid magnesium salt hexahydrate and hydrogen peroxide were executed to afford the novel dispiro (2-pyrazolin oxiraneindoline)dione …
Number of citations: 6 cyberleninka.org
SA Abdelmohsen, YA El-Ossaily, RM Zaki, SA Metwally - Synthesis - researchgate.net
… Epoxidation of 3-ylidene derivatives (3, 4, 7 and 8) using alkaline hydrogen peroxide, and monoperoxyphthalic acid magnesium salt hexahydrate gave the corresponding new oxoindole…
Number of citations: 2 www.researchgate.net
DP Mack, PB Dervan - Biochemistry, 1992 - ACS Publications
A 55-residue protein containing the DNA binding domain ofHin recombinase, residues 139—190, with the tripeptide Gly-Gly-His (GGH) at the NH2 terminus was synthesized by …
Number of citations: 140 pubs.acs.org
DP Mack, PB Dervan - Journal of the American Chemical Society, 1990 - ACS Publications
We recently designed a sequence-specific DNA-cleaving me-talloprotein consisting wholly of naturally occurring a-amino acids. 1* The tripeptide copper-binding domain, Gly-Gly-His (…
Number of citations: 157 pubs.acs.org
N Ettner, JW Metzger, T Lederer, JD Hulmes… - Biochemistry, 1995 - ACS Publications
MATERIALS AND METHODS Materials. All reagents and solvents were of the highest purity available. Milli-Q water was used for all aqueous reactions and dilutions. Buffer A contained …
Number of citations: 75 pubs.acs.org
H Kuno, S Niihata, T Ebata, H Matsushita - Heterocycles, 1995 - library.navoiy-uni.uz
… In this case, 7a and 7b were effectively obtained by the BaeyerVilliger oxidation of 6 wirh monoperoxyphthalic acid magnesium salt. Furthermore, both 7a and 7b were converted to 8 by …
Number of citations: 5 library.navoiy-uni.uz
CP Qian, T Nakai, DA Dixon… - Journal of the American …, 1990 - ACS Publications
Li coordination in the Li alkoxide intermediate. 411 Trans HF elimination thus would likely proceed exclusivelythrough species A in ether, but partially through B in THF and more so in …
Number of citations: 75 pubs.acs.org

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